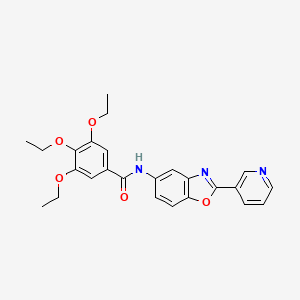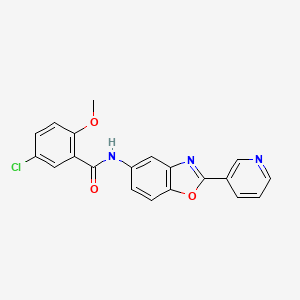![molecular formula C19H21BrN2O2 B3458086 1-{4-[(3-BROMOPHENYL)METHYL]PIPERAZIN-1-YL}-2-PHENOXYETHANONE](/img/structure/B3458086.png)
1-{4-[(3-BROMOPHENYL)METHYL]PIPERAZIN-1-YL}-2-PHENOXYETHANONE
Vue d'ensemble
Description
1-{4-[(3-BROMOPHENYL)METHYL]PIPERAZIN-1-YL}-2-PHENOXYETHANONE is a synthetic organic compound that features a piperazine ring substituted with a bromophenyl group and a phenoxyethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(3-BROMOPHENYL)METHYL]PIPERAZIN-1-YL}-2-PHENOXYETHANONE typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first functionalized with a bromophenyl group.
Attachment of the Phenoxyethanone Moiety: The phenoxyethanone group is then attached to the functionalized piperazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-{4-[(3-BROMOPHENYL)METHYL]PIPERAZIN-1-YL}-2-PHENOXYETHANONE undergoes various chemical reactions, including:
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-{4-[(3-BROMOPHENYL)METHYL]PIPERAZIN-1-YL}-2-PHENOXYETHANONE has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, including antipsychotic and antidepressant drugs.
Biology: The compound is studied for its interactions with biological targets, such as receptors and enzymes.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-{4-[(3-BROMOPHENYL)METHYL]PIPERAZIN-1-YL}-2-PHENOXYETHANONE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-{4-[(4-BROMOPHENYL)METHYL]PIPERAZIN-1-YL}-2-PHENOXYETHANONE: Similar structure but with a different position of the bromine atom.
1-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-2-PHENOXYETHANONE: Chlorine atom instead of bromine.
Uniqueness
1-{4-[(3-BROMOPHENYL)METHYL]PIPERAZIN-1-YL}-2-PHENOXYETHANONE is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the bromine atom at the 3-position of the phenyl ring can affect the compound’s binding affinity to biological targets and its overall pharmacokinetic properties .
Propriétés
IUPAC Name |
1-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-2-phenoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2/c20-17-6-4-5-16(13-17)14-21-9-11-22(12-10-21)19(23)15-24-18-7-2-1-3-8-18/h1-8,13H,9-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTBZXIAVIDXFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)C(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-morpholinyl)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B3458008.png)
![3,4,5-triethoxy-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B3458020.png)

![3,4,5-triethoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3458032.png)
![3,4,5-triethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3458040.png)
![N-[4-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B3458047.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B3458065.png)
![1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(3-fluorobenzoyl)piperazine](/img/structure/B3458082.png)
METHANONE](/img/structure/B3458088.png)
![1-(4-fluorobenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B3458089.png)
![1-(4-METHOXYBENZOYL)-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE](/img/structure/B3458093.png)
![[4-[(3-Bromophenyl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B3458098.png)
![1-(FURAN-2-CARBONYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B3458103.png)
